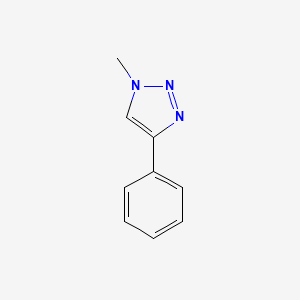

1-Methyl-4-phenyl-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-phenyl-1H-1,2,3-triazole (MPPT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. MPPT is synthesized through a one-pot reaction using copper (I) chloride as a catalyst, and it has been used in various biochemical and physiological studies due to its ability to interact with biological systems.

科学的研究の応用

Catalyst Activation and Transfer Hydrogenation

1-Methyl-4-phenyl-1H-1,2,3-triazole derivatives have been used as ligands in catalyst complexes for various reactions. For instance, they have been involved in the catalyst activation processes with Cp*RhIII/IrIII and explored as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Synthesis of Pharmaceuticals

This compound is an important intermediate in the synthesis of various drugs. A method for synthesizing this compound-5-carboxylic acid, using phenyl acetylene, demonstrates its relevance in pharmaceutical chemistry (Liu et al., 2015).

Antimicrobial Applications

Several studies have demonstrated the antimicrobial potential of 1,2,3-triazole derivatives. For instance, derivatives have been tested for activity against Mycobacterium tuberculosis, exhibiting significant activity and low cytotoxicity (Boechat et al., 2011).

Luminescent Properties

Research on rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, including 1-methyl-4-phenyl-1,2,3-triazole, indicates potential applications in the field of luminescence (Uppal et al., 2011).

Crystal Structure and α-Glycosidase Inhibition

Crystal structures of certain triazole derivatives have been reported, demonstrating α-glycosidase inhibition activity, important in medicinal chemistry (Gonzaga et al., 2016).

Corrosion Inhibition

A 1,2,3-triazole derivative has shown efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, indicating its utility in materials science and engineering (Hrimla et al., 2021).

作用機序

Target of Action

1-Methyl-4-phenyl-1H-1,2,3-triazole is a novel compound that has been synthesized for its potential biological activities . The primary target of this compound is believed to be the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate .

Mode of Action

The interaction of this compound with its target, the carbonic anhydrase-II enzyme, is believed to involve direct binding with the active site residues of the enzyme . This interaction potentially inhibits the enzyme’s activity, leading to changes in the physiological processes it regulates .

Biochemical Pathways

The inhibition of the carbonic anhydrase-II enzyme by this compound affects the biochemical pathways related to pH regulation and carbon dioxide/bicarbonate transport

Pharmacokinetics

The compound’s chemical stability, aromatic character, and hydrogen bonding ability suggest that it may have favorable pharmacokinetic properties . These properties could potentially impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the carbonic anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance and regulating carbon dioxide/bicarbonate transport, potentially leading to physiological changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness may be affected by the pH of the environment, as this can influence the activity of the carbonic anhydrase-II enzyme . Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals .

特性

IUPAC Name |

1-methyl-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-9(10-11-12)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWONPGJSDXZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)

![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)